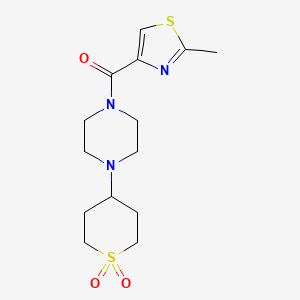

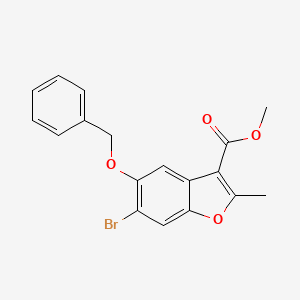

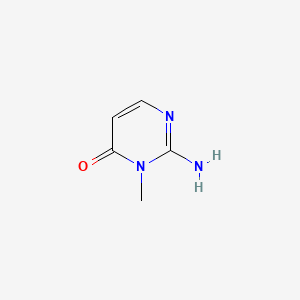

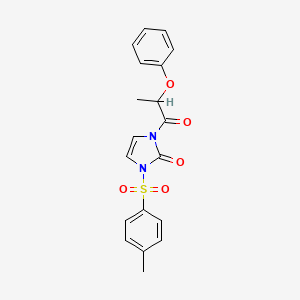

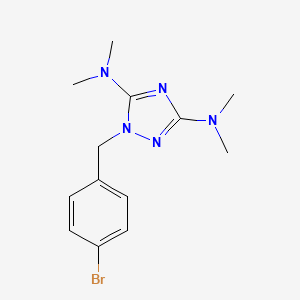

![molecular formula C25H26ClN5O2 B2813551 9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-88-1](/img/structure/B2813551.png)

9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This typically includes the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its reactivity, and its stability.Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of purine derivatives have been extensively studied. For example, the synthesis of new [c,d]-fused purinediones through a multi-step process demonstrates the chemical versatility and potential for modification of purine compounds (Šimo et al., 1995). Such synthetic pathways allow for the creation of various derivatives with different substituents, showcasing the adaptability of purine scaffolds for different scientific applications.

Potential Applications in Biological Research

Purine derivatives exhibit a range of biological activities, which makes them subjects of interest for drug discovery and biological research. For instance, some purine derivatives have been shown to exhibit anti-inflammatory activity, highlighting their potential therapeutic applications (Kaminski et al., 1989). The study of their mechanisms of action, such as cyclooxygenase inhibitory activity, further underscores the relevance of these compounds in understanding and potentially treating inflammatory conditions.

Research on Binding Affinities and Molecular Interactions

The affinity of purine derivatives for adenosine receptors has been evaluated, revealing insights into their potential as pharmacological tools or therapeutic agents (Szymańska et al., 2016). Such studies are crucial for the design of compounds with specific target receptor profiles, contributing to the development of more selective and effective drugs.

Antimycobacterial Activity

Research into the antimicrobial properties of purine derivatives, such as their activity against Mycobacterium tuberculosis, illustrates their potential in addressing global health challenges like tuberculosis (Bakkestuen et al., 2005). The identification of compounds with significant antimycobacterial activity is a critical step towards developing new treatments for infectious diseases.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often used as a source of this information.

Future Directions

This involves predicting or suggesting future research directions. This could include potential applications of the compound, or new reactions that it could be used in.

properties

IUPAC Name |

9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN5O2/c1-17-19(26)12-6-13-20(17)29-15-8-16-30-21-22(27-24(29)30)28(2)25(33)31(23(21)32)14-7-11-18-9-4-3-5-10-18/h3-6,9-10,12-13H,7-8,11,14-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQAAHUPPOLSAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{(E)-[(Aminocarbonothioyl)hydrazono]methyl}-2-bromo-6-ethoxyphenoxy)-N-benzylacetamide](/img/structure/B2813475.png)

![2-({4-[(1,3-benzothiazol-2-yl)methyl]phenyl}amino)-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2813483.png)

![N-(3-(diethylamino)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2813486.png)

![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2813490.png)